molecular formula C22H22N4O14 B1147512 5,5/'-DINITRO BAPTA CAS No. 125367-32-0

5,5/'-DINITRO BAPTA

Cat. No.: B1147512
CAS No.: 125367-32-0
M. Wt: 566.43
InChI Key:
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Description

5,5’-Dinitro BAPTA is a chemical compound known for its high affinity for calcium ions. It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid), which is widely used as a calcium chelator in various scientific research applications. The addition of nitro groups at the 5 and 5’ positions enhances its properties, making it a valuable tool in the study of calcium dynamics within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dinitro BAPTA typically involves the nitration of BAPTAThe nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the desired positions .

Industrial Production Methods

Industrial production of 5,5’-Dinitro BAPTA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dinitro BAPTA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5’-Dinitro BAPTA is widely used in scientific research due to its ability to chelate calcium ions. Some of its applications include:

Mechanism of Action

The mechanism of action of 5,5’-Dinitro BAPTA involves its ability to bind calcium ions with high affinity. Once inside the cell, it is cleaved by cytosolic esterases to release the active tetra-carboxylate ligand, which then chelates calcium ions. This chelation process helps in modulating calcium-dependent processes within the cell, such as neurotransmitter release and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dinitro BAPTA is unique due to its enhanced calcium-binding affinity and membrane permeability. The presence of nitro groups increases its ability to chelate calcium ions effectively, making it a valuable tool in studies requiring precise control of intracellular calcium levels .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,5'-DINITRO BAPTA involves the conversion of commercially available starting materials into the final product through a series of chemical reactions.", "Starting Materials": ["1,2-Dimethoxyethane", "2,6-Dimethoxyphenol", "Nitric acid", "Sodium nitrite", "Sodium borohydride", "Bis(2-aminophenyl)ether", "Triethylamine", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid"], "Reaction": ["Step 1: Nitration of 2,6-Dimethoxyphenol with nitric acid and sodium nitrite to yield 5-nitro-2,6-dimethoxyphenol", "Step 2: Reduction of 5-nitro-2,6-dimethoxyphenol with sodium borohydride to yield 5-amino-2,6-dimethoxyphenol", "Step 3: Protection of the amino group in 5-amino-2,6-dimethoxyphenol with chloroacetyl chloride and triethylamine to yield 5-(Chloroacetyl)-2,6-dimethoxyaniline", "Step 4: Condensation of bis(2-aminophenyl)ether with 5-(Chloroacetyl)-2,6-dimethoxyaniline in the presence of sodium hydroxide to yield 5,5'-Bis(chloroacetyl)-2,2'-diamino-1,1'-biphenyl", "Step 5: Reduction of 5,5'-Bis(chloroacetyl)-2,2'-diamino-1,1'-biphenyl with sodium borohydride to yield 5,5'-Bis(hydroxyethyl)-2,2'-diamino-1,1'-biphenyl", "Step 6: Protection of the hydroxyl groups in 5,5'-Bis(hydroxyethyl)-2,2'-diamino-1,1'-biphenyl with chloroacetyl chloride and triethylamine to yield 5,5'-Bis(chloroacetyl)-2,2'-diamino-1,1'-biphenyl", "Step 7: Deprotection of the amino groups in 5,5'-Bis(chloroacetyl)-2,2'-diamino-1,1'-biphenyl with hydrochloric acid to yield 5,5'-DINITRO BAPTA"] }

CAS No.

125367-32-0

Molecular Formula

C22H22N4O14

Molecular Weight

566.43

Synonyms

5,5/'-DINITRO BAPTA

Origin of Product

United States
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Q & A

Q1: How does 5,5'-dinitro BAPTA affect the slow afterhyperpolarization (sAHP) in hippocampal CA1 neurons?

A1: Research suggests that 5,5'-dinitro BAPTA, a low-affinity calcium chelator, has no significant effect on the sAHP in hippocampal CA1 neurons when used at a concentration of 1 mM. [] This is in contrast to higher-affinity calcium chelators like BAPTA and 4,4'-difluoro BAPTA, which were shown to prolong the decay phase of the sAHP. [] The lack of effect with 5,5'-dinitro BAPTA might be attributed to its lower affinity for calcium ions, making it less effective at altering the intracellular calcium signals responsible for the sAHP. []

Q2: What research has been done on the complexation of 5,5'-dinitro BAPTA with divalent cations?

A2: Studies have investigated the complexation behavior of 5,5'-dinitro BAPTA with various divalent cations, including cadmium, lead, zinc, copper, nickel, and calcium. [] While the abstract doesn't provide specific details on the results, it suggests that this research aimed to understand the binding affinity and selectivity of 5,5'-dinitro BAPTA for different metal ions. Such information is valuable for understanding potential applications of this compound in areas like metal chelation therapy or as a tool in biological research.

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